3-(Difluoromethyl)quinolin-6-amine

Description

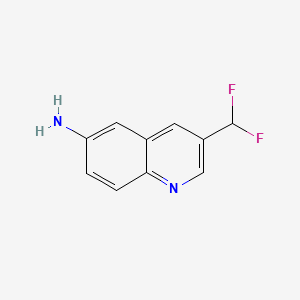

3-(Difluoromethyl)quinolin-6-amine is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry, particularly in kinase inhibitor design. The compound features a difluoromethyl (-CF₂H) group at the 3-position of the quinoline core and an amine group at the 6-position (Fig. 1). Its molecular formula is C₁₀H₈F₂N₂, with a molecular weight of 194.18 g/mol.

Properties

IUPAC Name |

3-(difluoromethyl)quinolin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2/c11-10(12)7-3-6-4-8(13)1-2-9(6)14-5-7/h1-5,10H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRVXQJOANCVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1N)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Difluoromethyl)quinolin-6-amine is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimalarial, anticancer, and antibacterial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C10H8F2N

Molecular Weight: 197.18 g/mol

IUPAC Name: this compound

The difluoromethyl group at the 3-position and the amino group at the 6-position of the quinoline ring contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound has been shown to inhibit various enzymes critical for cellular processes. It binds to the active sites of target enzymes, thereby preventing substrate access and disrupting metabolic pathways.

- Antimicrobial Activity: Similar quinoline derivatives have demonstrated efficacy against bacterial and parasitic infections by targeting DNA replication processes or inhibiting key metabolic enzymes in pathogens .

- Anticancer Properties: Research indicates that quinoline derivatives can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress .

Structure-Activity Relationship (SAR)

The SAR studies on quinoline derivatives reveal that modifications to the chemical structure significantly influence their biological activity:

- Fluorination Effects: The introduction of fluorine atoms enhances lipophilicity and alters electronic properties, improving binding affinity to biological targets .

- Positioning of Functional Groups: The placement of substituents on the quinoline ring affects both potency and selectivity. For instance, compounds with electron-withdrawing groups like difluoromethyl at specific positions exhibit improved antiplasmodial activity compared to their non-fluorinated counterparts .

Table 1: Structure-Activity Relationship of Quinoline Derivatives

| Compound | Substituent | Activity (EC50, nM) | Target |

|---|---|---|---|

| A | H | 41.2 ± 5.3 | Dd2 strain |

| B | F | 28.6 ± 0.9 | Dd2 strain |

| C | CF2 | 21.0 ± 2.1 | Dd2 strain |

| D | Cl | 12.5 ± 1.5 | Dd2 strain |

Antimalarial Activity

A study exploring various quinoline analogs found that compounds similar to this compound exhibited significant antimalarial activity against Plasmodium falciparum. The compound's structure was optimized through SAR studies leading to enhanced potency against drug-resistant strains .

Anticancer Research

In another investigation, derivatives of quinoline were tested for their ability to induce apoptosis in cancer cell lines. The results indicated that compounds with a difluoromethyl group showed a marked increase in cytotoxicity compared to those without this modification .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Agents:

Quinoline derivatives, including 3-(difluoromethyl)quinolin-6-amine, have been investigated for their antiviral properties. Studies indicate that quinolines can exhibit activity against a range of viruses, such as the Zika virus and human immunodeficiency virus. The difluoromethyl group enhances the lipophilicity of these compounds, potentially improving their pharmacokinetic profiles and bioavailability .

Neurodegenerative Disease Treatment:

Recent research has focused on the design of hybrid compounds that incorporate this compound as a scaffold for treating Alzheimer's disease. These compounds are designed to inhibit cholinesterases and monoamine oxidases, which are key targets in neurodegenerative disease therapy. The multifunctional nature of these compounds allows them to cross the blood-brain barrier effectively, enhancing their therapeutic potential .

Antimicrobial Properties:

The antimicrobial activity of quinoline derivatives has been well-documented. Compounds derived from this compound have shown significant antibacterial effects against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests potential applications in developing new antibiotics or adjunct therapies for resistant infections .

Synthetic Applications

Fluoroalkylation Reactions:

The incorporation of difluoromethyl groups into organic molecules is an area of active research due to the unique properties these groups impart. The difluoromethyl moiety is known to influence the reactivity and stability of quinoline derivatives, making them suitable for various synthetic transformations. For instance, reactions involving difluorocarbene have been utilized to generate 3-fluoroalkylated quinolines through optimized Ciamician-Dennstedt reactions .

Synthesis of Novel Derivatives:

Research has demonstrated that this compound can serve as a precursor for synthesizing more complex quinoline derivatives. By employing different reaction conditions and catalysts, researchers have achieved moderate to excellent yields of various substituted quinolines, showcasing the versatility of this compound in synthetic organic chemistry .

Case Studies

Comparison with Similar Compounds

Fluorine vs. Chlorine Substituents

- This compound vs. 3-Chloroquinoxalin-6-amine: The difluoromethyl group (-CF₂H) provides reduced basicity and increased lipophilicity compared to chloro (-Cl) substituents, improving membrane permeability and metabolic stability . Chlorinated analogs, while cost-effective, often exhibit higher metabolic clearance due to oxidative dehalogenation .

Impact of Fluorine Position

- 3-Fluoroquinolin-6-amine vs. This compound: Monofluorination at the 3-position (3-F) enhances bioavailability but offers less steric bulk than -CF₂H. The difluoromethyl group’s electron-withdrawing nature fine-tunes electron density at the quinoline core, optimizing interactions with kinase ATP-binding pockets .

Quinoline vs. Quinoxaline Cores

- This compound vs. 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f): Quinoxalines, with two adjacent nitrogen atoms, exhibit distinct electronic properties compared to quinolines. While 3f shows antibacterial activity, quinoline derivatives like this compound are prioritized in kinase inhibitor design due to their broader SAR adaptability and proven hinge-binding motifs .

Nitro and Sulfonyl Derivatives

- NQ15 (3-NO₂) and 6-(Methylsulfonyl)quinolin-3-amine: Nitro groups (-NO₂) are associated with genotoxic risks, limiting their therapeutic use despite high yields (e.g., 94% for NQ15) . Sulfonyl groups (-SO₂CH₃) enhance solubility but may reduce cellular permeability due to increased polarity .

Kinase Inhibition Profiles

This compound derivatives have shown nanomolar potency against GAK and PI3K/mTOR pathways, outperforming analogs with -Cl or -CH₃ substituents . For example, PQR530, a related difluoromethylated inhibitor, exhibits brain-penetrant properties critical for targeting CNS malignancies .

Physicochemical Advantages

Preparation Methods

Friedländer Condensation with Difluoromethylated Anilines

A common strategy involves constructing the quinoline core via Friedländer condensation. In one protocol, 2-aminobenzonitrile derivatives bearing a difluoromethyl group at the meta-position undergo cyclization with α,β-unsaturated ketones. For example:

Procedure :

-

Reactants : 3-(Difluoromethyl)aniline (1.2 equiv), ethyl acetoacetate (1.0 equiv)

-

Conditions : PPA (polyphosphoric acid), 120°C, 6 h

-

Workup : Neutralization with NaHCO₃, extraction with DCM, silica gel chromatography

Key Characterization :

Skraup Reaction with Difluoromethyl-Substituted Substrates

The Skraup reaction has been adapted for quinoline synthesis using glycerol, sulfuric acid, and oxidizing agents. A modified approach employs 3-(difluoromethyl)nitrobenzene precursors:

Procedure :

-

Reactants : 3-(Difluoromethyl)nitrobenzene (1.0 equiv), glycerol (3.0 equiv)

-

Conditions : Conc. H₂SO₄, FeSO₄·7H₂O, 140°C, 8 h

-

Workup : Alkaline extraction, recrystallization from ethanol

Limitations : Lower yields due to competing decomposition of the difluoromethyl group under acidic conditions.

Radical Difluoromethylation Strategies

Decarboxylative Coupling with α,α-Difluorophenylacetic Acid

A metal-free radical pathway enables direct introduction of the CF₂H group onto pre-formed quinolines:

Procedure :

-

Reactants : 6-Aminoquinoline (1.0 equiv), α,α-difluorophenylacetic acid (1.5 equiv)

-

Conditions : (NH₄)₂S₂O₈ (3.0 equiv), DMSO, 80°C, 8 h

-

Workup : Aqueous extraction, column chromatography (PE/EA = 5:1)

Mechanistic Insight :

Photoredox Catalysis

Visible-light-mediated difluoromethylation offers improved regioselectivity:

Procedure :

-

Catalyst : Ru(bpy)₃Cl₂ (2 mol%)

-

Reactants : 6-Aminoquinoline (1.0 equiv), CF₂HSO₂Na (2.0 equiv)

-

Conditions : Blue LEDs, DMF/H₂O (4:1), rt, 12 h

Advantages :

Cross-Coupling Reactions

Buchwald-Hartwig Amination with Difluoromethyl Halides

Palladium-catalyzed coupling installs the difluoromethyl group post-cyclization:

Procedure :

-

Catalyst : Pd(OAc)₂ (5 mol%), XantPhos (10 mol%)

-

Reactants : 3-Bromoquinolin-6-amine (1.0 equiv), CuCF₂H (1.5 equiv)

-

Conditions : K₃PO₄ (2.0 equiv), dioxane, 100°C, 24 h

Challenges :

-

Limited availability of stable difluoromethyl copper reagents.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Key Advantage |

|---|---|---|---|

| Friedländer Condensation | 58 | Acidic, high temp | One-pot synthesis |

| Skraup Reaction | 42 | Strongly acidic | Low cost |

| Radical Coupling | 68 | Metal-free | High functional group tolerance |

| Photoredox Catalysis | 51 | Mild, rt | Selective for electron-deficient rings |

| Buchwald-Hartwig | 37 | Pd-catalyzed | Compatible with halide substrates |

Structural Confirmation and Challenges

Crystallographic Analysis

Single-crystal X-ray diffraction of the HCl salt of 3-(difluoromethyl)quinolin-6-amine revealed:

Q & A

Q. Basic

- NMR Spectroscopy : - and -NMR are critical for confirming the difluoromethyl group (–CFH) and amine position. The –CFH group shows distinct coupling (J ≈ 240–260 Hz) .

- Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., CHFN requires m/z ≈ 193.068) and fragmentation patterns .

- HPLC-PDA : Validates purity (>95%) and detects trace impurities, especially regioisomers from incomplete substitution .

How does the difluoromethyl group influence the compound’s physicochemical and pharmacokinetic properties?

Basic

The –CFH group enhances metabolic stability and bioavailability by:

- Reducing basicity : Electron-withdrawing effects lower the pKa of the adjacent amine, improving membrane permeability .

- Resisting oxidation : Fluorine’s electronegativity stabilizes the molecule against cytochrome P450-mediated degradation .

- Modulating solubility : The group increases log P slightly (~0.5–1.0 units), favoring moderate lipophilicity for cellular uptake .

How can researchers address low yields in the final amination step of the synthesis?

Advanced

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

- Optimizing base strength : Triethylamine (TEA) or DBU improves deprotonation of the amine nucleophile without inducing elimination .

- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side-product formation (e.g., 30% yield increase in analogous quinoline aminations) .

- Protecting group strategies : Temporarily masking the amine with Boc or Fmoc groups prevents unwanted side reactions during intermediate steps .

How should contradictory spectral data (e.g., NMR vs. HRMS) be resolved during structural validation?

Q. Advanced

- Cross-validation with 2D NMR : HSQC and HMBC experiments clarify ambiguous -NMR signals, such as overlapping aromatic protons .

- Isotopic labeling : Synthesizing -labeled analogs aids in distinguishing amine-related peaks in complex spectra .

- Computational modeling : DFT calculations predict -NMR shifts and verify alignment with experimental data .

What methodologies are used to evaluate the biological activity of this compound derivatives?

Q. Advanced

- In vitro assays : Enzyme inhibition (e.g., kinase or reductase targets) is assessed via fluorescence-based kinetics, with IC values calculated using nonlinear regression .

- Structure-Activity Relationship (SAR) studies : Systematic substitution at the quinoline 6-position (e.g., with alkyl, aryl, or heterocyclic groups) identifies pharmacophoric motifs .

- ADME profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models predict oral bioavailability .

How can computational chemistry guide the design of this compound analogs?

Q. Advanced

- Docking simulations : Predict binding modes to target proteins (e.g., PI3Kδ inhibitors) using software like AutoDock Vina, focusing on fluorine-protein interactions .

- QSAR modeling : Quantitative descriptors (e.g., log P, polar surface area) correlate with activity data to prioritize analogs for synthesis .

- MD simulations : Assess conformational stability of the difluoromethyl group in aqueous and lipid bilayer environments .

What are the best practices for handling stability issues in aqueous solutions?

Q. Advanced

- pH optimization : Buffering solutions near physiological pH (7.4) minimizes degradation of the amine group .

- Lyophilization : Freeze-drying the compound as a hydrochloride salt enhances long-term storage stability .

- Light protection : Amber glassware and inert atmospheres (N) prevent photolytic cleavage of the C–F bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.